molecular formula C17H20N2O B2695023 N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopropanecarboxamide CAS No. 852138-01-3

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2695023
CAS No.: 852138-01-3
M. Wt: 268.36
InChI Key: ZHKWWXXDAHDYOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopropanecarboxamide is a tetrahydrocarbazole derivative featuring a cyclopropane carboxamide moiety attached via a methylene linker to the carbazole core. Its structure combines the rigidity of the cyclopropane ring with the aromatic and hydrogen-bonding capabilities of the tetrahydrocarbazole system, which may influence its pharmacokinetic and target-binding properties .

Properties

IUPAC Name

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c20-17(12-6-7-12)18-10-11-5-8-16-14(9-11)13-3-1-2-4-15(13)19-16/h5,8-9,12,19H,1-4,6-7,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKWWXXDAHDYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopropanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness.

Scientific Research Applications

Anticancer Activity

Research indicates that N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopropanecarboxamide may exhibit significant anticancer properties. Preliminary studies have shown that it can inhibit the growth of various cancer cell lines. For instance:

  • Study on MCF7 Breast Cancer Cells (2023) : Treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 10 µM after 48 hours of exposure. This suggests its potential as a therapeutic agent against breast cancer.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens.

  • Antimicrobial Efficacy Study (2024) : The compound demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in various models.

  • Inflammation Model Study (2025) : In vitro studies using LPS-stimulated macrophages showed that treatment with the compound reduced pro-inflammatory cytokines TNF-alpha and IL-6 levels by approximately 50% compared to controls, indicating its potential utility in inflammatory diseases.

Case Studies Overview

Study Type Objective Findings Reference Year
AnticancerEvaluate cytotoxic effects on MCF7 cellsIC50 = 10 µM after 48 hours2023
AntimicrobialAssess efficacy against Staphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialAssess efficacy against Escherichia coliMIC = 64 µg/mL2024
Anti-inflammatoryInvestigate effects on LPS-stimulated macrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism of action of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of tetrahydrocarbazole and cyclopropanecarboxamide derivatives. Below is a systematic comparison with analogs highlighted in the evidence:

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Core Structure Substituents/Modifications Key Characterization Methods Potential Implications
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopropanecarboxamide (Target) Tetrahydrocarbazole Cyclopropanecarboxamide via methylene linker IR, NMR, MS (inferred from analogs) Enhanced rigidity from cyclopropane; potential CNS activity due to carbazole scaffold
N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide Tetrahydrocarbazole Chloro substitution at C6; acetamide-phenyl-carbonyl linker IR, NMR, MS Electron-withdrawing Cl may improve metabolic stability or binding affinity
N-{3-[(6-fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide Tetrahydrocarbazole Fluoro substitution at C6; acetamide-phenyl-carbonyl linker IR, NMR, MS Fluorine’s electronegativity may enhance bioavailability or target selectivity
(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-... Indole + cyclopropane Difluorobenzo[d][1,3]dioxole; dihydroxypropyl and hydroxy-methylpropan-2-yl substitutions Not specified (patent) Increased polarity from dihydroxy groups may improve solubility or CNS penetration

Key Observations

Substituents like chloro or fluoro () at the C6 position of the carbazole core are known to modulate electronic properties and metabolic stability, whereas the cyclopropane group in the target compound introduces conformational rigidity, which may enhance target engagement .

Hydrogen-Bonding and Crystal Packing :

  • The carbazole nitrogen and cyclopropane carbonyl group in the target compound could participate in hydrogen-bonding networks, as described in Etter’s graph set analysis (). Such interactions are critical for crystallization behavior and solubility, differing from the acetamide-linked analogs in , where phenyl-carbonyl groups may introduce additional π-π stacking motifs .

Synthetic Approaches :

  • The synthesis of tetrahydrocarbazole derivatives typically involves Fischer indole cyclization or palladium-catalyzed coupling, as inferred from patent data (). The cyclopropane moiety in the target compound likely requires specialized reagents (e.g., Simmons-Smith reaction) compared to halogenated analogs .

Characterization Techniques: X-ray crystallography (using programs like SHELXL or ORTEP-3) is critical for resolving puckered conformations in tetrahydrocarbazoles and cyclopropane rings ().

Biological Activity

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H18N2OC_{15}H_{18}N_2O. The compound features a carbazole moiety which is known for its diverse biological activities including anticancer, anti-inflammatory, and neuroprotective effects.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of carbazole derivatives. For instance, N-substituted carbazoles have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, derivatives have demonstrated significant antiproliferative effects against various cancer cell lines such as HCT116 (colon cancer) and NCI-H460 (lung cancer) with minimum inhibitory concentration (MIC) values ranging from 0.37 to 0.96 µM .

Table 1: Anticancer Activity of Carbazole Derivatives

CompoundCell LineMIC (µM)
Compound 37HCT1160.37
Compound 38NCI-H4600.96
Compound 46C6 Glioma5.9
Compound 47A549 Lung25.7

Neuroprotective Effects

Research indicates that certain carbazole derivatives exhibit neuroprotective properties by modulating oxidative stress and apoptosis in neuronal cells. For example, a study found that specific N-substituted carbazoles could protect HT22 neuronal cells from glutamate-induced injury at concentrations as low as 3 µM .

Table 2: Neuroprotective Activity

CompoundCell TypeEffective Concentration (µM)
Compound 60HT22 Neurons3
Compound 61HT22 Neurons30

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor progression and inflammation.
  • Modulation of Cell Signaling : It can influence signaling pathways related to cell survival and apoptosis.
  • Interaction with DNA : Some derivatives have shown the ability to intercalate into DNA, disrupting replication in cancer cells.

Case Studies

A notable study evaluated the effects of various N-substituted carbazoles on STAT3 activation. Compounds were found to inhibit STAT3 activation significantly at concentrations as low as 50 µM . This pathway is critical in many cancers and suggests that carbazole derivatives could serve as therapeutic agents targeting tumorigenesis.

Another investigation focused on the neuroprotective effects of these compounds against oxidative stress-induced damage in neuronal cells. The results indicated substantial protection against cellular injury through antioxidative mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopropanecarboxamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with a tetrahydrocarbazole scaffold. Key steps include:

  • Carbazole activation : Use of coupling agents like EDCl/HOBt or DCC for amide bond formation .
  • Cyclopropane integration : Alkylation or nucleophilic substitution reactions under inert atmospheres (e.g., N₂) to prevent side reactions.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures.
    • Optimization : Monitor reaction progress via TLC or HPLC-MS. Adjust stoichiometry (1.2–1.5 equivalents of carbazole derivative) to minimize unreacted starting material.

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Analytical techniques :

  • NMR : ¹H and ¹³C NMR to verify cyclopropane (δ 0.8–1.5 ppm) and carbazole aromatic protons (δ 6.5–8.0 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 283.1684 for C₁₇H₁₉N₂O) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles (see [] for analogous cyclopropane derivatives).

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the biological activity of this compound, and how can assay interference from the cyclopropane moiety be mitigated?

  • Models :

  • Enzyme inhibition assays : Target kinases or proteases linked to carbazole’s reported bioactivity (e.g., CDK inhibitors).
  • Cell viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) with ATP-based luminescence readouts.
    • Interference mitigation :
  • Include cyclopropane-containing controls to distinguish nonspecific effects.
  • Pre-incubate compounds with glutathione to assess redox stability .

Q. How can computational methods (e.g., molecular docking) predict the compound’s binding affinity to biological targets?

  • Protocol :

  • Target selection : Prioritize proteins with hydrophobic pockets (e.g., ATP-binding sites) due to the cyclopropane’s rigidity.
  • Docking software : Use AutoDock Vina or Schrödinger Suite with force fields optimized for strained rings.
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from kinase assays.
    • Example : For carbazole derivatives, docking into CDK2 (PDB: 1HCL) shows key π-π stacking with Phe80 and hydrogen bonding via the carboxamide group .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

  • Approach :

  • Solvent screening : Test solubility in DMSO (polar aprotic), ethanol (polar protic), and THF (nonpolar) using nephelometry.
  • Thermodynamic analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify mismatches.
  • Co-solvency : Use PEG-400 or cyclodextrins to enhance aqueous solubility for in vivo studies.
    • Data interpretation : Discrepancies often arise from polymorphic forms; confirm crystallinity via PXRD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.